molecular formula C22H27NO5 B3166122 Methyl (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 907945-10-2

Methyl (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B3166122
CAS No.: 907945-10-2
M. Wt: 385.5 g/mol
InChI Key: QGWMIQPMNNKJMA-UHFFFAOYSA-N
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Description

“Methyl (S)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoate” is a complex organic compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .


Molecular Structure Analysis

The tert-butyl group in this compound is crowded, which elicits a unique reactivity pattern . This simple hydrocarbon moiety is used in various chemical transformations .


Chemical Reactions Analysis

The tert-butoxycarbonyl group in this compound can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient and versatile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the tert-butoxycarbonyl group. This group is crowded, which results in a unique reactivity pattern .

Scientific Research Applications

Crystal Structure Analysis

One of the key applications of this compound is in the study of crystal structures to understand molecular conformation. Jankowska et al. (2002) investigated the crystal structure of a related compound to examine the role of N-methylation in determining peptide conformation, which is critical for understanding molecular interactions and stability in peptides and proteins Jankowska et al., 2002.

Synthesis of Biotin Intermediates

Another significant application is in the synthesis of key intermediates for biotin, a vital water-soluble vitamin involved in the metabolic cycle. Qin et al. (2014) synthesized a related compound from L-cystine, which is crucial for the biosynthesis of fatty acids, sugars, and α-amino acids, showcasing the compound's role in advancing vitamin-related research Qin et al., 2014.

Peptide Conformation Stabilization

Kozioł et al. (2001) studied a derivative to understand the conformation-stabilizing function of weak intermolecular bonding in peptides, which has implications for peptide drug design and protein engineering Kozioł et al., 2001.

Organic Synthesis and Transformations

In organic synthesis, derivatives of this compound serve as key intermediates. Baš et al. (2001) described the synthesis and transformations of a related compound, highlighting its utility in creating various substitution products and fused ring structures, which are valuable in medicinal chemistry and materials science Baš et al., 2001.

Large-Scale Synthesis of Pyrrolidine Derivatives

Yoshida et al. (1996) demonstrated the large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing the compound's role in synthesizing pyrrolidine derivatives, which are important in pharmaceutical chemistry Yoshida et al., 1996.

Mechanism of Action

The unique reactivity pattern of the crowded tert-butyl group is highlighted by its characteristic applications . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(20(24)26-4)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWMIQPMNNKJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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